Regadenoson-d3 is a stable isotope-labeled derivative of regadenoson, which is a selective agonist for the A2A adenosine receptor. Regadenoson is primarily utilized in pharmacologic stress testing for myocardial perfusion imaging due to its ability to induce coronary vasodilation. This compound offers several advantages over traditional agents like adenosine, including a simplified dosing regimen and reduced side effects, making it a preferred choice in clinical settings.
Regadenoson was developed as a cardiac stress agent and is currently the only selective A2A adenosine receptor agonist approved by the Food and Drug Administration for clinical use. Its synthesis and various polymorphic forms have been explored in patent literature, indicating ongoing research into its stability and efficacy .
Regadenoson-d3 falls under the category of pharmacological agents specifically designed for cardiovascular applications. It is classified as an adenosine receptor agonist, with a particular affinity for the A2A receptor subtype, which mediates vasodilation in coronary arteries.
The synthesis of regadenoson-d3 involves several chemical reactions that modify the original regadenoson structure to incorporate deuterium isotopes. The detailed synthesis process can include:
The synthesis often requires precise control over reaction parameters such as concentration, temperature, and time. For example, one method describes slurrying amorphous regadenoson in absolute ethanol at elevated temperatures followed by filtration and drying to achieve specific polymorphic forms .
The molecular structure of regadenoson-d3 is characterized by its unique arrangement that allows it to selectively bind to the A2A adenosine receptor. The incorporation of deuterium isotopes enhances its stability and may alter its pharmacokinetic properties.
Regadenoson-d3 undergoes specific chemical reactions that are crucial for its function as a pharmacological agent. These reactions primarily involve:
The pharmacodynamics of regadenoson-d3 involve its rapid action following intravenous administration, where it achieves peak plasma concentrations within seconds. This rapid onset is critical for its use in stress testing protocols .
Regadenoson-d3 functions by activating the A2A adenosine receptors located on vascular smooth muscle cells. This activation leads to:
Studies have shown that regadenoson is approximately ten times more potent than adenosine at increasing coronary conductance .
Regadenoson-d3 is primarily used in:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0